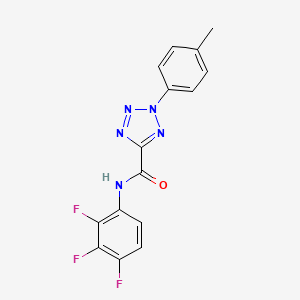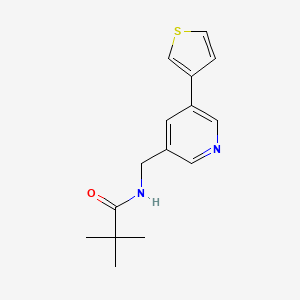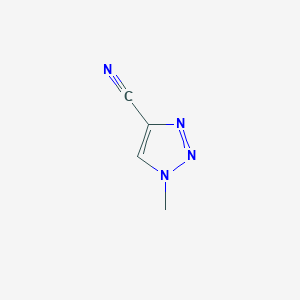![molecular formula C21H15IN2OS B2364117 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313232-68-7](/img/structure/B2364117.png)
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H11IN2OS . It has an average mass of 394.230 Da and a monoisotopic mass of 393.963654 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide”, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
The molecular structure of “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” consists of a benzothiazole ring attached to a phenyl ring via an amide linkage . The benzothiazole ring contains a sulfur and a nitrogen atom, while the phenyl ring is substituted with an iodine atom .Chemical Reactions Analysis
Benzothiazoles, including “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide”, can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
-
Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, some derivatives might be used as pharmaceutical drugs, while others might be used in chemical reactions as catalysts .
- Results or Outcomes : The results or outcomes would also depend on the specific derivative and its intended use. For example, some derivatives might show promising results in treating certain diseases, while others might improve the efficiency of certain chemical reactions .
-
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, some derivatives might be used as pharmaceutical drugs, while others might be used in chemical reactions as catalysts .
- Results or Outcomes : The results or outcomes would also depend on the specific derivative and its intended use. For example, some derivatives might show promising results in treating certain diseases, while others might improve the efficiency of certain chemical reactions .
- Benzothiazole Derivatives
- Application : Benzothiazole derivatives have been studied for their electrochemical properties. They can act as anodic catalysts in the electrooxidation of glucose .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, some derivatives might be used as catalysts in electrochemical reactions .
- Results or Outcomes : The results or outcomes would also depend on the specific derivative and its intended use. For example, some derivatives might show promising results in improving the efficiency of electrochemical reactions .
properties
IUPAC Name |
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVRAVVPGYYRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2364039.png)

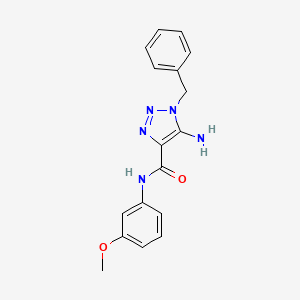
![Ethyl 4-(4-methylphenyl)-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B2364042.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2364045.png)
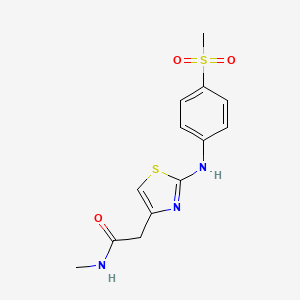
![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
![N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2364050.png)
